molecular formula C17H17ClINO B5091526 N-(4-butylphenyl)-2-chloro-5-iodobenzamide

N-(4-butylphenyl)-2-chloro-5-iodobenzamide

Cat. No.: B5091526
M. Wt: 413.7 g/mol
InChI Key: MLDULQKVGGKSFT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-chloro-5-iodobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a benzamide structure containing chlorine and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-chloro-5-iodobenzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Butylphenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chlorine and Iodine Substituents: The next step involves the halogenation of the benzamide structure. Chlorination can be performed using thionyl chloride or phosphorus pentachloride, while iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: The final step involves the coupling of the butylphenyl intermediate with the halogenated benzamide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen substituents.

    Coupling Reactions: The benzamide structure can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives are used in coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzamides, biaryl compounds, and halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-2-chloro-5-iodobenzamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-2-chloro-5-bromobenzamide
  • N-(4-butylphenyl)-2-chloro-5-fluorobenzamide
  • N-(4-butylphenyl)-2-chloro-5-methylbenzamide

Comparison: N-(4-butylphenyl)-2-chloro-5-iodobenzamide is unique due to the presence of the iodine substituent, which imparts distinct chemical properties compared to its bromine, fluorine, or methyl analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications in synthesis and research.

Properties

IUPAC Name

N-(4-butylphenyl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClINO/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)15-11-13(19)7-10-16(15)18/h5-11H,2-4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDULQKVGGKSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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